molecular formula C9H9N3O3 B8314249 2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Cat. No. B8314249
M. Wt: 207.19 g/mol
InChI Key: ZVKUYUWFYVJHPO-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

2-chloro-3-nitrobenzonitrile (74 g, 0.408 mol) is mixed with ethanol (370 ml) and ethanolamine (57 ml). The mixture is stirred for 16 hrs at room temperature. To complete the reaction, the mixture is refluxed for 2 hours. After cooling, the mixture is concentrated under vacuum; the product precipitates as a red solid. To eliminate the ethanolamine hydrochloride salt, the suspension is triturated with 500 ml of water and filtrated under vacuum. The solid is washed with ethanol and ether then dried to give the desired product (75 g, 89%).
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[OH:14][CH2:13][CH2:15][NH:16][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1[N+](=O)[O-]
Name
Quantity
57 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the product precipitates as a red solid
CUSTOM
Type
CUSTOM
Details
the suspension is triturated with 500 ml of water
FILTRATION
Type
FILTRATION
Details
filtrated under vacuum
WASH
Type
WASH
Details
The solid is washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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